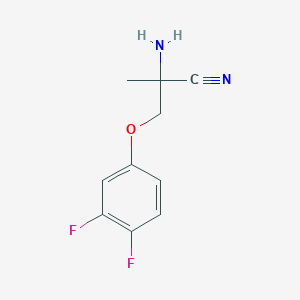

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile

Description

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile (CAS 1247559-93-8) is a nitrile-containing organic compound with the molecular formula C₁₀H₁₀N₂OF₂ and a molar mass of 212.19 g/mol . The molecule features a 3,4-difluorophenoxy group attached to a branched carbon backbone containing an amino group and a nitrile functionality. This compound is classified as a research chemical, though specific applications remain underexplored in publicly available literature.

Properties

IUPAC Name |

2-amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O/c1-10(14,5-13)6-15-7-2-3-8(11)9(12)4-7/h2-4H,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARQYBMWGIPPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)F)F)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Formula : C12H12F2N2O

- CAS Number : 1247559-93-8

- Molecular Weight : 234.24 g/mol

The biological activity of 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in signal transduction pathways.

Key Mechanisms:

- Inhibition of Kinases : The compound may inhibit mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating cell growth and differentiation.

- Receptor Modulation : It is hypothesized to modulate receptor activity, potentially affecting neurotransmitter systems.

Biological Activity

The biological activities of 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antitumor Studies :

- A study demonstrated that 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. This suggests its potential as a chemotherapeutic agent.

-

Neuroprotective Effects :

- In vitro experiments indicated that the compound could reduce neuronal apoptosis induced by oxidative stress. It was found to decrease reactive oxygen species (ROS) levels significantly.

-

Anti-inflammatory Properties :

- Animal model studies revealed that administration of the compound reduced inflammatory markers such as TNF-alpha and IL-6 in serum after lipopolysaccharide (LPS) challenge.

Comparison with Similar Compounds

Key Observations :

- The dimethoxy analog exhibits a well-defined melting point (86–88°C) and a higher predicted boiling point (361°C), likely due to increased molecular weight and hydrogen-bonding capacity from methoxy groups .

- The absence of reported data for the difluoro compound highlights a critical research gap. Fluorine’s electronegativity may reduce solubility in polar solvents compared to the dimethoxy analog, though experimental validation is needed.

Reactivity and Stability

- Electrophilicity : The nitrile group in the difluoro compound may exhibit enhanced electrophilicity due to electron withdrawal by fluorine, facilitating nucleophilic additions or cyclization reactions.

- The difluoro compound’s acidity could differ significantly due to fluorine’s inductive effects .

- Oxidative Stability : Fluorinated aromatic rings generally resist oxidative degradation better than methoxy-substituted analogs, which may undergo demethylation under harsh conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.